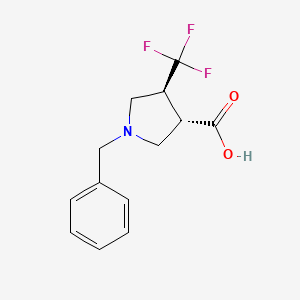

(3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Descripción

(3S,4S)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a benzyl group at the N1 position and a trifluoromethyl (CF₃) group at the C4 position. The CF₃ group enhances metabolic stability and lipophilicity, while the benzyl substituent contributes to hydrophobic interactions.

Propiedades

IUPAC Name |

(3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19)/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLFXWLJSRPJNR-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of (3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, (3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is explored for its potential therapeutic applications. Its chiral nature and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of new materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of (3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrrolidine ring provides structural stability. The benzyl group contributes to hydrophobic interactions, facilitating the compound’s activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Stereochemistry

(a) Substituent Modifications

- (3S,4R)-1-Benzyl-4-[4-(Trifluoromethyl)Phenyl]Pyrrolidine-3-Carboxylic Acid (CAS: 1263281-88-4): Differs by a para-CF₃-substituted phenyl group at C4 instead of a CF₃ directly attached to the pyrrolidine ring. HS Code: 2933998090 (heterocyclic nitrogen compounds) .

- (3S,4S)-1-(2-Ethoxyethyl)-4-(Trifluoromethyl)Pyrrolidine-3-Carboxylic Acid (CAS: 1186655-16-2): Ethoxyethyl group replaces benzyl at N1, increasing polarity and aqueous solubility.

(b) Stereochemical Variations

- (3S,4R)-1-Benzyl-4-(4-Fluorophenyl)Pyrrolidine-3-Carboxylic Acid (CAS: Not listed): Fluorophenyl substituent at C4 introduces electron-withdrawing effects but lacks the CF₃ group’s steric bulk. 95% purity indicates robust synthesis protocols for 4R-configuration derivatives .

Functional Group Additions

(a) Urea-Containing Derivatives

- (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-Methyl-3-({3-[4-(Trifluoromethyl)Phenyl]Ureido}Methyl)Pyrrolidine-3-Carboxylic Acid :

(b) Carbamate-Protected Analogs

Key Findings and Implications

Stereochemical Sensitivity : The 3S,4S configuration in the target compound likely confers distinct bioactivity compared to 3R,4R analogs (e.g., ).

Substituent Effects :

- Benzyl vs. Ethoxyethyl : Benzyl enhances lipophilicity, favoring membrane permeability, while ethoxyethyl increases solubility.

- CF₃ Group : Improves metabolic stability and electron-withdrawing properties, critical for drug design .

Synthetic Feasibility : Urea-containing derivatives () achieve high yields and purity, suggesting scalable routes for similar compounds.

Actividad Biológica

(3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl moiety. These structural elements contribute to its lipophilicity and biological interactions.

- Molecular Formula : C13H14F3NO2

- Molecular Weight : 273.25 g/mol

- CAS Number : 184844-96-0

Biological Activity Overview

The biological activity of (3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been studied in various contexts, particularly focusing on its effects on enzyme inhibition and cellular processes.

- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with target enzymes, potentially improving potency compared to non-fluorinated analogs. Studies have shown that compounds containing trifluoromethyl groups can exhibit increased inhibition of enzymes such as reverse transcriptase and serotonin uptake transporters .

- Cellular Effects : Research indicates that this compound may influence cellular signaling pathways, particularly those involved in inflammation and cancer progression. Its structural similarity to known inhibitors suggests potential applications in targeting specific cellular processes .

Case Study 1: Enzyme Inhibition

A study conducted on various pyrrolidine derivatives revealed that (3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid exhibited significant inhibition of the type III secretion system (T3SS) in Gram-negative bacteria. This inhibition was quantified using hemolysis assays, showing a dose-dependent response with an IC50 value around 50 μM .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it selectively inhibited the growth of certain tumor cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.